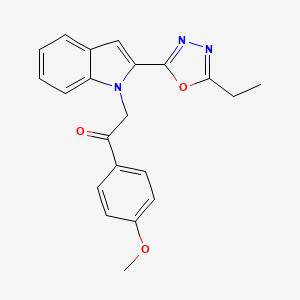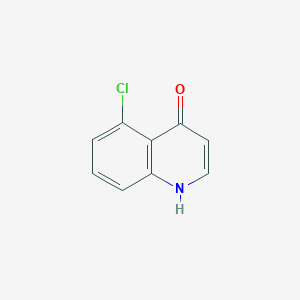![molecular formula C14H19ClN2O3S B3016693 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 923239-47-8](/img/structure/B3016693.png)
1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in various studies. For instance, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions to introduce different electrophiles . Another study reported the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline, which was then reacted with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine was described, starting from 2,6-dichloro-nitrobenzene and involving steps such as alkylation, acidulation, and reduction of the nitro group .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, was determined using X-ray diffraction. The study found that the piperazine ring adopts a flattened-chair conformation with axial methyl groups and nearly coplanar amide atoms. This structure is believed to be similar to that in the polymer poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl) .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from their interactions with other molecules. For example, the interaction of piperazine with 4,4'-sulfonyldiphenol resulted in the formation of a salt where the piperazine cations act as hydrogen-bond donors, tying phenolate anion dimers into stacks and forming channels within the crystal structure .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine are not directly reported in the provided papers, the studies do offer insights into the properties of similar compounds. The synthesized O-substituted sulfonamides in one study were characterized spectrally, and their bioactivity was evaluated, showing significant activity against butyrylcholinesterase enzyme . The crystallographic study provides detailed measurements of the unit cell dimensions and the conformation of the piperazine ring, which are crucial for understanding the physical properties of the compound .
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anthelmintic Activities
A study on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), closely related to 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, demonstrated significant biological activities including antibacterial, antifungal, and anthelmintic properties. These compounds were also evaluated for their potential in latent fingerprint analysis (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis and Process Development
Another study detailed the practical synthesis process of T2288, starting from piperazine and N-chloroacetyl-2,6-xylidine. This process includes the filtration of unwanted by-products and extraction methods, demonstrating an efficient production method with 68% active yield (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Adenosine A2B Receptor Antagonists
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally similar to the compound , identified potent adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, making them useful in related pharmacological applications (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Anticancer Evaluation
A series of polyfunctional substituted 1,3-thiazoles, with a piperazine substituent similar to 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, showed promising anticancer activity. These compounds were effective against various cancer cell lines, including lung, kidney, and breast cancer (Turov, 2020).
Inhibitors of Human Breast Cancer Cell Proliferation
A study on 1-benzhydryl-sulfonyl-piperazine derivatives revealed their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This research is aimed at identifying chemotherapeutic substances capable of impacting carcinogenesis (Kumar, Swamy, Thimmegowda, Prasad, Yip, & Rangappa, 2007).
Propriétés
IUPAC Name |
2-chloro-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(9-12(11)2)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFANJHNEBFVQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)
![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)




![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
